An In-depth Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate (CAS: 19247-87-1)
An In-depth Technical Guide to Ethyl 4-(5-formyl-2-furyl)benzoate (CAS: 19247-87-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(5-formyl-2-furyl)benzoate is a heterocyclic organic compound featuring a furan ring substituted with a formyl group and a benzoate moiety. This molecule belongs to the class of 5-aryl-2-furaldehydes, a scaffold of significant interest in medicinal chemistry.[1] The presence of reactive functional groups—the aldehyde and the ester—makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for drug discovery screening.[2] The furan nucleus is a common motif in a variety of bioactive natural products and synthetic drugs, recognized for its ability to participate in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-(5-formyl-2-furyl)benzoate in the field of drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 4-(5-formyl-2-furyl)benzoate is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Reference(s) |
| CAS Number | 19247-87-1 | [3][4] |
| Molecular Formula | C₁₄H₁₂O₄ | [3][4] |
| Molecular Weight | 244.24 g/mol | [3][4] |
| IUPAC Name | ethyl 4-(5-formylfuran-2-yl)benzoate | [3] |
| Melting Point | 113-115 °C | [4] |
| Boiling Point (Predicted) | 404.7 ± 40.0 °C | [4] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [4] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5] | |
| SMILES | CCOC(=O)c1ccc(cc1)c2oc(C=O)cc2 | [3] |
| InChIKey | UWLKFGFYBKJASW-UHFFFAOYSA-N | [3] |
Synthesis
The most common and efficient method for the synthesis of 5-aryl-2-furaldehydes, including Ethyl 4-(5-formyl-2-furyl)benzoate, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.
General Synthetic Scheme
The synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate can be achieved by the coupling of 5-bromo-2-furaldehyde with ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (the boronic acid pinacol ester of ethyl 4-boronobenzoate).
Caption: Synthetic pathway for Ethyl 4-(5-formyl-2-furyl)benzoate.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from general procedures for the synthesis of similar 5-aryl-2-furaldehydes.
Materials:
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5-Bromo-2-furaldehyde
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Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent mixture should be sufficient to dissolve the reactants.
-
Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 4-(5-formyl-2-furyl)benzoate.[6]
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data
The structural confirmation of Ethyl 4-(5-formyl-2-furyl)benzoate relies on standard spectroscopic techniques.
| Spectroscopic Data | Key Features and Interpretation | Reference(s) |
| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), aromatic protons on the benzoate and furan rings, and a singlet for the aldehyde proton (likely downfield, ~9-10 ppm). | [3] |
| ¹³C NMR | Expected signals include those for the carbonyl carbons of the ester and aldehyde (downfield), carbons of the aromatic and furan rings, and the ethyl group carbons. | [3][7] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and the formyl group.[3] | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1670-1700 cm⁻¹) and the ester (around 1710-1730 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C stretching vibrations.[1] | [1] |
Applications in Drug Discovery
While specific biological activity data for Ethyl 4-(5-formyl-2-furyl)benzoate is not extensively reported in the public domain, the 5-aryl-2-furaldehyde scaffold is a well-established pharmacophore with a broad range of therapeutic potential.
Potential as a Scaffold in Medicinal Chemistry
The structure of Ethyl 4-(5-formyl-2-furyl)benzoate presents multiple points for chemical modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.
-
Aldehyde Group: The formyl group can be readily transformed into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic rings (via condensation reactions).
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for conjugation to other molecules.
-
Aromatic Rings: The furan and benzene rings can be further functionalized through electrophilic substitution reactions, although the existing substituents will direct the position of new groups.
Caption: Potential derivatization pathways for drug discovery.
Predicted Biological Relevance
Based on the known activities of structurally related 5-aryl-2-furaldehydes, Ethyl 4-(5-formyl-2-furyl)benzoate and its derivatives could be investigated for a variety of biological activities, including:
-
Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis.[1]
-
Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents. Derivatives of 5-substituted furan-2-carbaldehydes have shown activity against a range of bacterial and fungal pathogens.[1][9]
-
Enzyme Inhibition: The electrophilic nature of the aldehyde group and the overall electronic properties of the molecule could allow it to interact with the active sites of various enzymes. For instance, some benzoate derivatives have been shown to inhibit enzymes like biotin carboxylase.[10]
It is important to note that these are predicted activities based on the chemical class, and dedicated biological screening would be required to confirm any therapeutic potential of Ethyl 4-(5-formyl-2-furyl)benzoate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 4-(5-formyl-2-furyl)benzoate is classified as an irritant.[3]
-
Hazard Statements:
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Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Ethyl 4-(5-formyl-2-furyl)benzoate is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse molecular libraries. While specific biological data for this compound is limited, the well-documented activities of the 5-aryl-2-furaldehyde scaffold suggest that its derivatives are promising candidates for screening in various therapeutic areas, particularly in the development of new anticancer and antimicrobial agents. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential in drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 4-(5-FORMYL-2-FURYL)BENZOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
